Nigrumnin II
Description
Properties
Molecular Formula |
C55H88O27 |
|---|---|
Molecular Weight |
1181.3 g/mol |
IUPAC Name |
(1R,2S,4S,5'R,6R,7S,8S,9S,12S,13S,16S,18S)-8-hydroxy-16-[(2R,3R,4S,5R,6R)-4-hydroxy-5-[(2S,3R,4S,5R,6R)-5-hydroxy-6-(hydroxymethyl)-4-[(2S,3R,4S,5R)-3,4,5-trihydroxyoxan-2-yl]oxy-3-[(2S,3R,4S,5S)-3,4,5-trihydroxyoxan-2-yl]oxyoxan-2-yl]oxy-6-(hydroxymethyl)-3-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-2-yl]oxy-5',7,9,13-tetramethylspiro[5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icosane-6,2'-oxane]-10-one |
InChI |
InChI=1S/C55H88O27/c1-20-8-11-54(73-17-20)22(3)55(70)33(82-54)14-27-25-7-6-23-12-24(9-10-52(23,4)26(25)13-32(60)53(27,55)5)75-50-45(80-49-41(68)38(65)34(61)21(2)74-49)42(69)43(31(16-57)77-50)78-51-46(81-48-40(67)36(63)29(59)19-72-48)44(37(64)30(15-56)76-51)79-47-39(66)35(62)28(58)18-71-47/h20-31,33-51,56-59,61-70H,6-19H2,1-5H3/t20-,21+,22-,23+,24+,25-,26+,27+,28-,29+,30-,31-,33+,34+,35+,36+,37-,38-,39-,40-,41-,42+,43+,44+,45-,46-,47+,48+,49+,50-,51+,52+,53-,54-,55-/m1/s1 |
InChI Key |
MVNPCFRHJXMCMA-MENRLZMASA-N |
Isomeric SMILES |
C[C@@H]1CC[C@@]2([C@H]([C@]3([C@@H](O2)C[C@@H]4[C@@]3(C(=O)C[C@H]5[C@H]4CC[C@@H]6[C@@]5(CC[C@@H](C6)O[C@H]7[C@@H]([C@H]([C@H]([C@H](O7)CO)O[C@H]8[C@@H]([C@H]([C@@H]([C@H](O8)CO)O)O[C@H]9[C@@H]([C@H]([C@@H](CO9)O)O)O)O[C@H]2[C@@H]([C@H]([C@H](CO2)O)O)O)O)O[C@H]2[C@@H]([C@@H]([C@H]([C@@H](O2)C)O)O)O)C)C)O)C)OC1 |
Canonical SMILES |
CC1CCC2(C(C3(C(O2)CC4C3(C(=O)CC5C4CCC6C5(CCC(C6)OC7C(C(C(C(O7)CO)OC8C(C(C(C(O8)CO)O)OC9C(C(C(CO9)O)O)O)OC2C(C(C(CO2)O)O)O)O)OC2C(C(C(C(O2)C)O)O)O)C)C)O)C)OC1 |
Synonyms |
(25R)-3beta,17alpha-dihydroxy-5alpha-spirostan-1 2-one 3-O-beta-D-xylopyranosyl-(1-->3)-(alpha-L-arabinopyranosyl-(1--> 2))-beta-D-glucopyranosyl-(1-->4)-(alpha-L-rhamnopyra- nosyl-(1-->2))l-beta-D-galactopyranoside nigrumnin II |
Origin of Product |
United States |
Q & A
Basic Research Questions
Q. How can researchers design reproducible synthesis protocols for Nigrumnin II?
- Methodological Guidance :
- Begin with a systematic review of existing synthesis pathways for structurally similar compounds .
- Use orthogonal analytical techniques (e.g., NMR, HPLC-MS) to verify purity and structural integrity at each synthesis step .
- Document reaction conditions (temperature, solvent systems, catalysts) with granularity to enable replication. For example, specify whether anhydrous solvents were used and how moisture-sensitive steps were controlled .
- Data Requirements :
- Include comparative yield tables under varying conditions (e.g., pH, temperature) to identify optimal parameters .
Q. What analytical techniques are critical for characterizing this compound’s physicochemical properties?
- Methodological Guidance :
- Combine spectroscopic (FTIR, UV-Vis) and chromatographic (HPLC-DAD) methods to assess stability under stress conditions (heat, light, oxidation) .
- For solubility studies, use shake-flask or potentiometric titration methods, reporting results as mean ± SD across triplicate trials .
- Common Pitfalls :
- Avoid relying solely on single-point measurements; instead, generate time-resolved degradation profiles .
Q. How should researchers approach literature reviews to identify gaps in this compound’s biological activity studies?
- Methodological Guidance :
- Use Boolean search strings (e.g., "this compound AND (antioxidant OR cytotoxic)") across PubMed, Web of Science, and Scopus .
- Apply the PICO framework (Population, Intervention, Comparison, Outcome) to structure queries for mechanistic studies .
- Data Analysis :
- Create a matrix comparing reported IC50 values, cell lines tested, and assay methodologies to highlight inconsistencies .
Advanced Research Questions
Q. What strategies resolve contradictions in this compound’s reported mechanism of action across studies?
- Methodological Guidance :
- Conduct a meta-analysis using PRISMA guidelines to evaluate bias in experimental designs (e.g., dose-range variability, control group adequacy) .
- Perform pathway enrichment analysis (e.g., KEGG, Reactome) on omics data to identify context-dependent signaling cascades .
- Case Study :
- If Study A reports apoptosis induction while Study B emphasizes autophagy, design dual-reporter assays (e.g., Annexin V/PI with LC3-II quantification) to test both mechanisms under identical conditions .
Q. How can computational modeling improve target prediction for this compound?
- Methodological Guidance :
- Use molecular docking (AutoDock Vina, Schrödinger) to screen against curated target libraries (e.g., ChEMBL, PDB) .
- Validate predictions with surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to measure binding affinities .
- Data Interpretation :
- Report docking scores as ΔG (kcal/mol) and cross-reference with experimental KD values to assess model accuracy .
Q. What experimental designs mitigate confounding variables in this compound’s in vivo pharmacokinetic studies?
- Methodological Guidance :
- Implement crossover designs in animal models to control for inter-individual variability .
- Use LC-MS/MS for plasma concentration assays, including internal standards (e.g., deuterated analogs) to correct for matrix effects .
- Statistical Tools :
- Apply non-compartmental analysis (NCA) for AUC and half-life calculations, supplemented by bootstrap resampling to estimate confidence intervals .
Methodological Frameworks and Tools
- Systematic Reviews : Follow Cochrane Handbook guidelines for risk-of-bias assessment and data extraction .
- Data Contradiction Analysis : Use forest plots to visualize effect-size heterogeneity and Egger’s test to evaluate publication bias .
- Ethical Compliance : Ensure animal or human studies adhere to ARRIVE or CONSORT reporting standards .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
